N'-(1-(4-Fluorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
CAS No.: 634896-96-1
Cat. No.: VC16119517
Molecular Formula: C26H23FN4O2
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 634896-96-1 |
|---|---|
| Molecular Formula | C26H23FN4O2 |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | N-[(E)-1-(4-fluorophenyl)ethylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C26H23FN4O2/c1-17-3-5-19(6-4-17)16-33-23-13-9-21(10-14-23)24-15-25(30-29-24)26(32)31-28-18(2)20-7-11-22(27)12-8-20/h3-15H,16H2,1-2H3,(H,29,30)(H,31,32)/b28-18+ |
| Standard InChI Key | QYDWLRMIKPNRLV-MTDXEUNCSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C(\C)/C4=CC=C(C=C4)F |
| Canonical SMILES | CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=C(C)C4=CC=C(C=C4)F |
Introduction
N'-(1-(4-Fluorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound belonging to the class of hydrazones and pyrazoles. It features a unique structure that includes a fluorophenyl group, a hydrazide moiety, and multiple phenyl substituents, making it of interest in various fields of chemical research, particularly in medicinal chemistry.
Chemical Formula and Molecular Weight
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Molecular Formula: C26H23FN4O2
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Molecular Weight: Approximately 397.46 g/mol
Structural Features
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The compound contains a fluorophenyl group, which enhances its biological activity and solubility properties.
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It includes a hydrazide moiety and multiple phenyl substituents, contributing to its complex structure and potential applications.
Synthesis
The synthesis of this compound typically involves a multi-step approach, reacting specific hydrazones with phenolic compounds under controlled conditions. The reaction conditions, including temperature, time, and solvent choice, are critical for achieving high yields and purity of the final compound.
Potential Applications
Given its structural features, N'-(1-(4-Fluorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide has potential applications in medicinal chemistry. Further studies are required to elucidate specific pathways and confirm biological efficacy through in vitro assays.
Analytical Techniques for Characterization
The stability and structural integrity of the compound can be evaluated using techniques such as NMR spectroscopy and mass spectrometry. These methods are essential for confirming the compound's structure post-synthesis.
N-(1-(4-Fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
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Molecular Formula: C13H13FN2O2S
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This compound, while structurally different, also contains a fluorophenyl group and a hydrazide moiety, highlighting the diversity of fluorinated hydrazones.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
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Synthesis: Involves heating a precursor with glacial acetic acid, followed by purification through column chromatography .
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Physical Properties: Yellow solid with a melting point of 48–50 °C .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| N'-(1-(4-Fluorophenyl)ethylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide | C26H23FN4O2 | 397.46 | Fluorophenyl, hydrazide, multiple phenyl substituents |
| N-(1-(4-Fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide | C13H13FN2O2S | 280.32 | Fluorophenyl, hydrazide, sulfonohydrazide |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Not specified | Not specified | Fluorophenyl, naphthalenyl, phenyl substituents |
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